molecular formula C5H10 B155639 1,1-Dimethylcyclopropane CAS No. 1630-94-0

1,1-Dimethylcyclopropane

Cat. No. B155639
CAS RN: 1630-94-0
M. Wt: 70.13 g/mol
InChI Key: PBIJFSCPEFQXBB-UHFFFAOYSA-N
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Description

1,1-Dimethylcyclopropane is a chemical compound with the molecular formula C5H10 . It has an average mass of 70.133 Da and a monoisotopic mass of 70.078247 Da . It is also known by other names such as Gem-Dimethylcyclopropane .


Molecular Structure Analysis

The molecular structure of 1,1-Dimethylcyclopropane consists of a cyclopropane ring with two methyl groups attached to the same carbon atom . The 3D structure of the molecule can be viewed using specific software .


Chemical Reactions Analysis

One of the known reactions involving 1,1-Dimethylcyclopropane is its thermal isomerization . The reaction order is 1, and it occurs at temperatures between 683 and 1132 K .


Physical And Chemical Properties Analysis

1,1-Dimethylcyclopropane has a molecular weight of 70.1329 . It has a boiling point of 20.6 degrees Celsius . The heat capacity of the gas varies with temperature, ranging from 34.53 J/molK at 50 K to 332.0 J/molK at 3000 K .

Scientific Research Applications

Chemical Synthesis and Reactions

1,1-Dimethylcyclopropane (1,1-DMC) is notably used in various chemical syntheses and reactions. For example, it dimerizes selectively under the action of boron trifluoride etherate, producing certain compounds and reaction intermediates, as discussed by Tanaka et al. (1972). It's also used in cobalt-catalyzed dimethylcyclopropanation of 1,3-dienes, producing vinylcyclopropanes useful in metal-catalyzed ring-opening reactions, as noted by Werth and Uyeda (2018). Additionally, it plays a role in polymerization processes, such as in the aluminum bromide-catalyzed polymerization of 1,1-DMC, as explored by Aoki et al. (1966).

Physical Properties and Analysis

The physical properties of 1,1-DMC, like its microwave spectrum and dipole moment, have been studied, providing insights into its molecular structure. Mathur and Harmony (1979) analyzed its microwave spectrum and deduced its rotational constants and electric dipole moment. The Raman spectra of 1,1-DMC have been reported, helping to understand its internal rotation and torsional modes, as shown in studies by Bush, Dixon, and Harris (1977) and Bush and Dixon (1978).

Advanced Applications in Organic Chemistry

1,1-DMC is involved in advanced organic chemistry applications, such as in the synthesis of complex cyclopropane derivatives. The work of Johnson et al. (2022) showcases the use of sulfones as carbene equivalents for synthesizing 1,1-dialkylcyclopropanes. In addition, Giri et al. (2006) describe a novel route for the synthesis of cyclopropane derivatives involving 1,1-DMC.

Complex Formation and Reactions

Complexes of 1,1-DMC with various Lewis acids have been studied for their structures and reactivities. For instance, Novikov et al. (2012) investigated complexes of dimethyl cyclopropane-1,1-dicarboxylate with tin, titanium, and gallium chlorides. These complexes are significant for understanding the transformations of donor–acceptor cyclopropanes in organic syntheses.

Mechanistic Studies in Chemistry

Mechanistic studies involving 1,1-DMC provide insights into the behavior of various chemical intermediates. For example, Baldwin and Shukla (1999) investigated the thermal isomerization of 1,1-DMC to understand the role of intermediates like tert-butylcarbene in these processes.

Safety And Hazards

Overexposure to 1,1-Dimethylcyclopropane may cause skin and eye irritation . It may also have anesthetic effects, causing symptoms such as drowsiness, dizziness, and headache . In case of accidental release, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

properties

IUPAC Name

1,1-dimethylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10/c1-5(2)3-4-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIJFSCPEFQXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074300
Record name 1,1-Dimethylcyclopropane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Boiling point = 20.6 deg C; [ChemIDplus]
Record name 1,1-Dimethylcyclopropane
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Product Name

1,1-Dimethylcyclopropane

CAS RN

1630-94-0
Record name 1,1-Dimethylcyclopropane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dimethylcyclopropane
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Record name 1,1-DIMETHYLCYCLOPROPANE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Dimethylcyclopropane
Reactant of Route 2
1,1-Dimethylcyclopropane
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1,1-Dimethylcyclopropane
Reactant of Route 4
1,1-Dimethylcyclopropane
Reactant of Route 5
1,1-Dimethylcyclopropane
Reactant of Route 6
1,1-Dimethylcyclopropane

Citations

For This Compound
805
Citations
F Ruzicka, DS Huang, MI Donnelly, PA Frey - Biochemistry, 1990 - ACS Publications
Institute for Enzyme Research, Graduate School, and Department of Biochemistry, College of Agricultural and Life Sciences, University of Wisconsin—Madison, Madison, Wisconsin …
Number of citations: 128 pubs.acs.org
SF Bush, PW Dixon Jr - Spectrochimica Acta Part A: Molecular …, 1978 - Elsevier
The ir and Raman spectra of 1,1-dimethylcyclopropane and 1,1-dimethyl-d 6 -Cyclopropane have been investigated from 100 to 4000 cm −1 . Infrared spectra are reported in the solid …
Number of citations: 10 www.sciencedirect.com
SF Bush, PW Dixon Jr, WC Harris - The Journal of Chemical Physics, 1977 - pubs.aip.org
The Raman spectra of gaseous and crystalline 1,1‐dimethylcyclopropane and 1,1‐dimethyl‐d 6 ‐cyclopropane are reported for the frequency region between 100 and 600 cm −1 . …
Number of citations: 3 pubs.aip.org
JE Baldwin, R Shukla - The Journal of Physical Chemistry A, 1999 - ACS Publications
The gas-phase thermal isomerization of 1,1-dimethylcyclopropane at 420 C gives 3-methyl-1-butene and 2-methyl-2-butene. The mixture of products formed from 1,1-dimethyl-2,2-d 2 -…
Number of citations: 13 pubs.acs.org
M Furusawa, T Hashimoto, Y Noma… - Chemical and …, 2006 - jstage.jst.go.jp
Aspergillus niger was investigated. C. fusca var. vacuolata and Mucor sp. introduced oxygen function into the cy-clohexane ring of aristolene while A. niger oxidized stereoselectively …
Number of citations: 27 www.jstage.jst.go.jp
H Pines, L Nogueira - Journal of Catalysis, 1972 - Elsevier
The selectivity of hydrogenolysis of 1,1-dimethylcyclopropane and ethylcyclopropane has been studied at 80–150 C in a pulse-microreactor at atmospheric pressure in the presence of …
Number of citations: 10 www.sciencedirect.com
BL Kalra, DK Lewis - International Journal of Chemical Kinetics, 2001 - Wiley Online Library
Rate constants for the unimolecular thermal isomerization of gaseous 1,1‐dimethylcyclopropane to isomeric methylbutenes have been measured, and Arrhenius parameters determined…
Number of citations: 7 onlinelibrary.wiley.com
C Kemball, JC Kempling - Proceedings of the Royal …, 1972 - royalsocietypublishing.org
The simultaneous exchange and hydrogenolysis of neopentane have been examined over cobalt and nickel films by using a combined gas chromatographic-mass spectrometric …
Number of citations: 19 royalsocietypublishing.org
GW Taylor, JW Simons - International Journal of Chemical …, 1971 - Wiley Online Library
A study of the structural isomerization rate of chemically activated 1,1‐dimethylcyclopropane from singlet methylene addition to the double bond of isobutene is reported. Singlet …
Number of citations: 17 onlinelibrary.wiley.com
WD Good, RT Moore, AG Osborn… - The Journal of Chemical …, 1974 - Elsevier
The enthalpies of combustion of ethylcyclobutane, methylenecyclobutane, and,1-dimethylcyclopropane were measured by oxygen-bomb combustion calorimetry. The following values …
Number of citations: 35 www.sciencedirect.com

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